Potassium tricyanomethanide
Overview
Description
Mechanism of Action
Target of Action
Potassium tricyanomethanide, with the molecular formula C4KN3, is a chemical intermediate . It primarily targets three-membered heterocycles such as epoxides, thiirane, aziridines, or 2H-azirines .
Mode of Action
This compound interacts with its targets by acting as a nitrogen-centered nucleophile . This interaction leads to a ring expansion with the formation of 2-(dicyanomethylidene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis or modification of heterocycles . The compound’s action results in the formation of push–pull-substituted olefinic products .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the expansion of three-membered heterocyclic rings and the formation of new compounds such as 2-(dicyanomethylidene)oxazolidine derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound needs to be stored in a cool, dry place with good ventilation to avoid oxidation . Furthermore, the compound’s solubility in water suggests that its action may be influenced by the aqueous environment in which it is dissolved.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically involves the addition of tricyanomethane to an aqueous solution of potassium hydroxide, followed by crystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced by treating tricyanomethane with potassium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium tricyanomethanide undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with amines to form alkyl ammonium tricyanomethanide.
Cycloaddition: It participates in cycloaddition reactions with compounds like [SNS][AsF₆] to form complex products.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form alkyl ammonium tricyanomethanide.
Sulfuric Acid: Used to generate tricyanomethane in situ for further reactions.
Major Products:
Dicyano Ketene Aminals: Formed through reactions with amines.
Tricyanomethanide-Bridged Binuclear Organometallic Complexes: Such as Cp(dppe)FeC(CN)₃ and Cp(PPh₃)₂RuC(CN)₃.
Scientific Research Applications
Potassium tricyanomethanide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium Tricyanomethanide: Similar in structure and reactivity but uses sodium instead of potassium.
Lithium Tricyanomethanide: Another analogous compound with lithium as the cation.
Uniqueness: Potassium tricyanomethanide is unique due to its specific reactivity and the types of complexes it can form. Its ability to act as a nitrogen-centered nucleophile sets it apart from other similar compounds, making it valuable in specialized chemical syntheses .
Properties
IUPAC Name |
potassium;methanetricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4KN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449949 | |
Record name | POTASSIUM TRICYANOMETHANIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-69-2 | |
Record name | POTASSIUM TRICYANOMETHANIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Tricyanomethanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Potassium tricyanomethanide comprises a potassium cation (K+) and a tricyanomethanide anion ([C(CN)3]-). The anion features a central carbon atom bonded to three cyano groups (-CN), which are highly electron-withdrawing. This electron-withdrawing nature makes the central carbon highly electrophilic, enabling it to readily participate in reactions with nucleophiles.
ANone: this compound is known to participate in various reactions, including:
- Cycloaddition reactions: It reacts with [SNS][AsF6] to yield several cycloaddition products, including a dithiadiazole derivative and a compound featuring three equivalent five-membered rings attached to a central carbon atom [].
- Nucleophilic substitution reactions: It serves as a precursor for the synthesis of chlorotricyanomethane when reacted with sulfuryl chloride [].
- Ring expansion reactions: It reacts with three-membered heterocycles like epoxides and aziridines to form larger ring systems, acting as a nitrogen-centered nucleophile [].
ANone: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include:
- IR spectroscopy: Provides information about the functional groups present in the molecule, especially the characteristic stretching frequencies of the cyano groups [, , ].
- NMR spectroscopy (13C and 14N): Offers insights into the carbon and nitrogen environments within the molecule, aiding in structural elucidation [].
- UV/Vis spectroscopy: Characterizes the electronic transitions within the molecule, providing information about conjugation and electronic structure [].
ANone: Yes, this compound has proven useful in preparing various transition metal complexes.
- It acts as a ligand to form nitrosyl complexes with cobalt and nickel, leading to compounds like [Co(NO)2C(CN)3]n and [Ni(NO)C(CN)3]n [].
- It forms complexes with lead, resulting in structures like the dimeric [Pb(2,2′-bipy)2(H2O)2(tcm)]2·(tcm)2·2H2O, where tcm represents the tricyanomethanide anion [].
- It has been utilized in synthesizing both mononuclear and binuclear organometallic complexes of iron and ruthenium. Notably, the electronic communication between metal centers bridged by tricyanomethanide was found to be greater than that observed with dicyanamide bridges [].
ANone: this compound is a versatile reagent with applications extending beyond coordination chemistry:
- Organic synthesis: It is a key starting material for synthesizing important intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is valuable for preparing a range of pharmaceutical compounds [].
- Fluorine chemistry: this compound reacts with perchlorylfluoride to yield fluorotricyanomethane, a compound studied for its structural properties [].
A: Molecular orbital calculations have been employed to understand the reaction mechanism of this compound with [SNS][AsF6] []. These calculations help in predicting the reactivity of the compound and designing new synthetic routes.
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